1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione is a piperazine-2,6-dione derivative characterized by a 3,4-dimethoxyphenyl ethyl substituent. Piperazine-2,6-diones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and two ketone groups at positions 2 and 5. These compounds have garnered significant interest due to their diverse biological activities, including herbicidal, anticancer, and analgesic properties . The 3,4-dimethoxyphenyl group in this compound likely enhances lipophilicity and electron-donating capacity, which may influence its pharmacokinetic and pharmacodynamic profiles compared to other derivatives.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-11-4-3-10(7-12(11)20-2)5-6-16-13(17)8-15-9-14(16)18/h3-4,7,15H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIVBBYGWZAGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CNCC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This method provides high yields and efficient reaction times. For example, the condensation of iminodiacetic acid with 2-(3,4-dimethoxyphenyl)ethylamine under microwave conditions results in the formation of the desired piperazine-2,6-dione derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis in industrial settings can significantly reduce reaction times and energy consumption.
Chemical Reactions Analysis
Core Reactivity of the Piperazine-2,6-dione Scaffold
The piperazine-2,6-dione core exhibits characteristic reactivity due to its dual carbonyl groups and secondary amine functionalities:
-
Nucleophilic Acyl Substitution : The carbonyl groups at positions 2 and 6 are susceptible to nucleophilic attack, enabling derivatization with amines, alcohols, or thiols under mild conditions .
-
Cyclization Reactions : The ethylene-linked 3,4-dimethoxyphenyl group facilitates intramolecular cyclization under acidic or basic conditions, forming fused heterocyclic systems .
-
Oxidative Stability : The dimethoxyphenyl moiety enhances electron density, reducing susceptibility to oxidative degradation compared to unsubstituted analogs .
Cyclization to Form the Piperazine Ring
A critical step in synthesizing this compound involves cyclizing linear precursors. For example:
Reaction :
Ethyl N-(2-azidoacetyl)-N-[(3,5-dimethoxyphenyl)amino]acetate → 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione
| Reagents/Conditions | Yield | Mechanism |
|---|---|---|
| Triphenylphosphine, THF, H₂O | 59% | Staudinger reaction followed by intramolecular cyclization |
This method is adaptable to introduce varied aryl substituents by modifying the phenolic starting material .
Acylation at the Piperazine Nitrogen
The secondary amines in the piperazine ring undergo acylation to introduce functional groups:
Example :
1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione + 4-Methoxybenzoyl chloride → 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione
| Reagents/Conditions | Yield | Key Feature |
|---|---|---|
| Triethylamine, DMAP, CH₂Cl₂, 0°C → RT | 68% | Selective N-acylation without ring-opening |
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group undergoes electrophilic substitution, enabling further functionalization:
| Reaction Type | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para to methoxy | Introduces nitro groups for redox-active derivatives |
| Bromination | Br₂, FeBr₃ | Ortho to methoxy | Enhances steric bulk for target-specific interactions |
Stability Under Hydrolytic Conditions
The compound’s stability varies with pH:
Comparative Reactivity of Structural Analogs
The table below contrasts reactivity trends among related piperazine-dione derivatives:
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione":
- As a Ligand Analog:
- It is used in the creation of ether analogs of sigma () receptor ligands . For example, it's an analog of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503) .
- These analogs are assessed for their affinity to and receptors and compared to SA4503 and other known ether analogs . They are also evaluated for dopamine transporter (DAT) and serotonin transporter (SERT) affinity .
- Mapping Sigma Receptors:
- Radioiodinated versions of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(2-iodophenyl)propyl]piperazine (o-BON) and 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(3-iodophenyl)propyl]piperazine (m-BON) have been evaluated for mapping sigma receptors in the central nervous system (CNS) and peripheral organs using single-photon emission computed tomography (SPECT) .
- Studies in mice have shown that [125I] o- and m-BON exhibit high initial uptake and prolonged retention in the brain, with low blood accumulation, resulting in good brain-blood ratios .
Additional notes:
- One search result provides the chemical properties, safety information, and supplier information for the compound 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dioxo-piperazin-1-yl]ethyl]piperazine-2,6-dione .
- Another search result mentions the compound this compound and lists its structure, chemical names, physical and chemical properties, and classification .
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- The herbicidal activity of 2-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-tetrahydro-2H-pyrido-[1,2-a]-pyrazine-1,3-dione is driven by electron-withdrawing halogen atoms (Cl, F) and steric bulk (cyclopentyloxy), which enhance binding to plant acetolactate synthase. In contrast, the 3,4-dimethoxyphenyl group in the target compound may favor interactions with mammalian enzymes or receptors due to its electron-donating methoxy groups.
- Analgesic derivatives with succinamoyl groups (e.g., 4-succinamoyl piperazine-2,6-diones) rely on hydrogen-bonding interactions, whereas the 3,4-dimethoxyphenyl ethyl chain in the target compound may facilitate membrane penetration due to increased lipophilicity .
Piperazine Ring Modifications: Derivatives like the acetildenafil analogue in replace the piperazine-2,6-dione core with a pyrazolo-pyrimidinone system but retain substituted piperazine moieties for PDE inhibition. This highlights the versatility of piperazine in drug design. N-Ethyl-piperazine-2,3-dione demonstrates that even minor changes (e.g., dione positions 2,3 vs. 2,6) can drastically reduce bioactivity, emphasizing the importance of ketone placement.
Crystallographic and Conformational Insights :
- Studies on 2-[3,5-dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid reveal that the piperazine-2,6-dione ring adopts an envelope conformation, with substituents like pyridine influencing dihedral angles and hydrogen-bonding networks. The 3,4-dimethoxyphenyl ethyl group in the target compound may induce similar conformational flexibility, affecting receptor binding.
Biological Activity
1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione, also known as a derivative of piperazine, is a compound that has garnered interest due to its potential biological activities. Piperazine derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of this specific compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring substituted with a 3,4-dimethoxyphenyl group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that piperazine derivatives exhibit a broad spectrum of biological activities. The specific biological activities of this compound include:
- Antimicrobial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains.
- Anticancer Potential : Some studies suggest that compounds with similar structures may inhibit tumor growth and induce apoptosis in cancer cells.
- Antiviral Properties : Certain piperazine derivatives have been identified as potential antiviral agents.
Table 1: Biological Activities of Piperazine Derivatives
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies on piperazine derivatives indicate that the presence of specific substituents on the piperazine ring significantly influences their biological activity. For instance:
- The 3,4-dimethoxyphenyl group enhances binding affinity to target receptors.
- Modifications at the piperazine nitrogen can alter pharmacokinetic properties such as solubility and bioavailability.
Case Study 1: Anticancer Activity
A study conducted on various piperazine derivatives demonstrated that modifications at the phenyl ring could enhance anticancer activity. The compound exhibited significant cytotoxic effects on human cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antiviral Efficacy
Another investigation into similar compounds revealed promising antiviral effects against specific viral strains. The study highlighted the ability of these compounds to inhibit viral replication by interfering with viral entry mechanisms.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, general observations from related compounds suggest favorable absorption characteristics. Toxicological assessments are essential to establish safety profiles before clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a substituted phenyl-ethylamine precursor with a piperazine-2,6-dione scaffold. For example, a modified Ullmann condensation or nucleophilic substitution can be employed using triphenyl phosphite as a coupling agent in polar solvents (e.g., pyridine) at elevated temperatures (313–373 K) . Optimization should focus on reaction time, solvent choice, and stoichiometric ratios to minimize side products. Post-synthetic purification via recrystallization (e.g., using CH₂Cl₂/diethyl ether diffusion) is critical for obtaining X-ray-quality crystals .
Q. How should researchers characterize the structural conformation and purity of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve the envelope conformation of the piperazine-2,6-dione ring and dihedral angles between aromatic substituents .
- NMR spectroscopy (¹H/¹³C) to confirm the integration of methoxy groups (δ ~3.8–4.0 ppm) and ethyl-piperazine linkages.
- HPLC-MS for purity assessment (>98% by area normalization) and detection of residual solvents or intermediates .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow hazard controls outlined in safety data sheets for structurally similar piperazine derivatives:
- Use PPE (gloves, goggles) to avoid skin/eye irritation (Category 2/2A hazards) .
- Store in sealed containers under inert gas (e.g., N₂) to prevent oxidation .
- Employ fume hoods during synthesis to mitigate inhalation risks from potential decomposition products (e.g., NOₓ, CO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for piperazine-2,6-dione derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent effects. To address this:
- Standardize in vitro assays (e.g., anticancer activity via MTT assays) using cell lines with documented sensitivity to piperazine derivatives (e.g., HeLa or MCF-7) .
- Perform structure-activity relationship (SAR) studies by systematically modifying the 3,4-dimethoxyphenyl group and analyzing trends in IC₅₀ values .
- Validate results using orthogonal techniques (e.g., molecular docking to assess binding affinity with target proteins like topoisomerase II) .
Q. What computational strategies can predict the pharmacokinetic behavior of this compound?
- Methodological Answer :
- DFT calculations to model electronic properties (e.g., HOMO-LUMO gaps) and reactivity with biological targets .
- Molecular dynamics (MD) simulations to assess membrane permeability (e.g., BBB penetration) and solubility using parameters like LogP (predicted ~2.1) and TPSA (≥50 Ų) .
- ADMET prediction tools (e.g., SwissADME) to estimate CYP450 inhibition profiles and potential drug-drug interactions .
Q. How can researchers design experiments to study the compound’s stability under physiological conditions?
- Methodological Answer :
- Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 310 K, monitoring degradation via LC-MS over 24–72 hours .
- Identify degradation products (e.g., demethylated analogs) using high-resolution mass spectrometry (HRMS) .
- Correlate stability data with computational degradation pathways (e.g., hydrolytic cleavage of the piperazine ring) .
Q. What experimental frameworks are suitable for investigating the compound’s interaction with radiation or other anticancer therapies?
- Methodological Answer :
- Use clonogenic assays to measure radiosensitization effects in combination with γ-irradiation (2–10 Gy doses) .
- Evaluate synergy with chemotherapeutics (e.g., doxorubicin) via Chou-Talalay combination index (CI) analysis .
- Monitor DNA damage markers (e.g., γ-H2AX foci) via immunofluorescence to elucidate mechanistic synergies .
Methodological Considerations for Data Validation
Q. How can conflicting crystallographic and spectroscopic data be reconciled?
- Resolution Strategy :
- Cross-validate X-ray-derived bond lengths/angles with DFT-optimized geometries .
- Compare experimental NMR shifts with computed values (e.g., using Gaussian NMR modules) to identify discrepancies caused by solvent effects .
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer :
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with Hill slope adjustments.
- Apply ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
